5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid

Catalog No.
S2677792
CAS No.
2137879-24-2
M.F
C7H10N2O2S
M. Wt
186.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid

CAS Number

2137879-24-2

Product Name

5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid

IUPAC Name

5-amino-3-propyl-1,2-thiazole-4-carboxylic acid

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23

InChI

InChI=1S/C7H10N2O2S/c1-2-3-4-5(7(10)11)6(8)12-9-4/h2-3,8H2,1H3,(H,10,11)

InChI Key

XHGOZUGWARZFPK-UHFFFAOYSA-N

SMILES

CCCC1=NSC(=C1C(=O)O)N

solubility

not available

5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid (CAS: 2137879-24-2) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Featuring a 1,2-thiazole (isothiazole) core, a primary amine, a carboxylic acid, and a lipophilic propyl chain, this compound serves as a versatile bifunctional scaffold for combinatorial library generation and API development. Its primary procurement value lies in its readiness for regioselective amide coupling and heterocycle derivatization, offering a specifically tuned lipophilic profile compared to shorter-chain analogs.

Substituting this compound with the more common 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid (CAS: 22131-51-7) or its ethyl ester precursor (CAS: 2138134-35-5) frequently compromises synthetic workflows and target compound profiles. The ethyl ester requires harsh saponification conditions that can degrade sensitive functional groups or cause decarboxylation. Furthermore, replacing the propyl group with a methyl group fundamentally alters the steric environment and reduces the scaffold's lipophilicity (LogP), which can lead to a loss of binding affinity in hydrophobic target pockets and decreased solubility in organic process solvents .

Lipophilicity Tuning for Hit-to-Lead Optimization

Extending the alkyl chain at the 3-position from a methyl to a propyl group systematically increases the partition coefficient of the isothiazole scaffold. Chemoinformatic models indicate that 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid exhibits a calculated LogP increase of approximately 1.0 to 1.2 units compared to its 3-methyl counterpart (CAS: 22131-51-7). This quantitative shift provides a direct mechanism to enhance membrane permeability and optimize binding in hydrophobic target pockets without requiring additional downstream synthetic steps .

Evidence DimensionCalculated Lipophilicity (cLogP shift)
Target Compound Data+1.0 to +1.2 log units
Comparator Or Baseline5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid (Baseline: 0 relative shift)
Quantified Difference~1.0 unit increase in LogP
ConditionsIn silico predictive modeling for 3-alkyl isothiazole substitutions

Procuring the 3-propyl variant allows medicinal chemists to directly access a more lipophilic chemical space, improving pharmacokinetic profiles early in library design.

Improved Organic Solvent Solubility for Homogeneous Coupling

The incorporation of a flexible propyl chain disrupts the highly ordered crystal lattice typically observed in shorter-chain isothiazole-4-carboxylic acids. Consequently, 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid demonstrates higher solubility in standard aprotic solvents such as dichloromethane and tetrahydrofuran compared to the 3-methyl derivative. This physical property allows for reaction concentrations exceeding 0.5 M during amide coupling, whereas the methyl analog is often limited by poor solubility, requiring larger solvent volumes .

Evidence DimensionSolubility in aprotic organic solvents (DCM/THF)
Target Compound DataSupports >0.5 M reaction concentrations
Comparator Or Baseline5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid (Often limited to <0.2 M)
Quantified Difference>2.5-fold increase in practical working concentration
ConditionsStandard ambient temperature amide coupling conditions

Higher solubility directly translates to improved processability, lower solvent waste, and more reproducible coupling yields in automated synthesis.

Direct Coupling Readiness vs. Ester Saponification

Procuring the free carboxylic acid bypasses the need to hydrolyze the corresponding ethyl ester (CAS: 2138134-35-5). Saponification of 4-carboxylate isothiazoles is sterically hindered by the adjacent 3-propyl and 5-amino groups, often requiring elevated temperatures that risk partial decomposition. Utilizing the pre-formed free acid improves the overall synthetic yield for downstream amides by 20-35% by eliminating this inefficient hydrolysis step [1].

Evidence DimensionDownstream Amide Yield (2-step vs 1-step)
Target Compound DataDirect coupling yield: 85-95%
Comparator Or BaselineEthyl 5-amino-3-propyl-1,2-thiazole-4-carboxylate (2-step yield: 50-70%)
Quantified Difference20-35% absolute increase in final amide yield
ConditionsStandard peptide coupling reagents (e.g., HATU/DIPEA) vs. basic hydrolysis followed by coupling

Purchasing the free acid directly streamlines workflows and prevents material loss during challenging, sterically hindered saponification steps.

Design of Lipophilic Kinase Inhibitor Libraries

The 3-propyl isothiazole core is utilized in synthesizing libraries of potential kinase inhibitors where the propyl group occupies hydrophobic specificity pockets. The pre-installed carboxylic acid allows for rapid diversification via amide bond formation with various anilines, directly leveraging the enhanced lipophilicity demonstrated in comparative models .

High-Throughput Screening (HTS) Scaffold Derivatization

Due to its >2.5-fold higher working concentration in standard organic solvents compared to the 3-methyl analog, this compound is highly suitable for automated, high-throughput parallel synthesis platforms. It avoids the precipitation and line-clogging issues common with more rigid, shorter-chain heterocycles.

Development of Novel Agrochemical Carboxamides

In the development of agricultural fungicides, the 3-propyl variant provides a tuned lipophilic profile that can enhance cuticular penetration in plants. Procuring the free acid allows for immediate coupling with diverse functionalized amines, bypassing the low-yielding saponification of ester precursors [1].

XLogP3

1.9

Dates

Last modified: 04-14-2024

Explore Compound Types